molecular formula C25H25N3O2S2 B2869123 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1260936-29-5

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B2869123
CAS No.: 1260936-29-5
M. Wt: 463.61
InChI Key: SZMNMTHMZMJELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl acetamide moiety. Key structural elements include:

  • Substituents:
    • 3-(2,4-Dimethylphenyl): A lipophilic aromatic group at position 3, which may enhance membrane permeability.
    • N-[3-(Propan-2-yl)phenyl] acetamide: A branched alkyl-substituted aryl group, likely increasing steric bulk and lipophilicity compared to simpler acetamide derivatives.

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-15(2)18-6-5-7-19(13-18)26-22(29)14-32-25-27-20-10-11-31-23(20)24(30)28(25)21-9-8-16(3)12-17(21)4/h5-13,15H,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMNMTHMZMJELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (thienopyrimidinone, pyrimidinone, or acetamide cores) and are compared based on substituents, physicochemical properties, and inferred bioactivity:

Compound ID/Reference Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Potential Bioactivity
Target Compound Thieno[3,2-d]pyrimidinone 3-(2,4-Dimethylphenyl), N-(3-isopropylphenyl) ~495 (estimated) Not reported Sulfanyl, acetamide Inferred anticancer (via structural analogy)
13a Cyanoacetamide-coupled pyrimidine 4-Methylphenyl, sulfamoylphenyl 357.38 288 Cyano, sulfonamide Unspecified (synthetic intermediate)
5.6 Dihydropyrimidinone Dichlorophenyl, methylpyrimidinone 344.21 230 Dichlorophenyl, thioether Unspecified (likely antimicrobial)
Compound in Thieno[2,3-d]pyrimidinone 4-Nitrophenyl, ethyl ~420 (estimated) Not reported Nitro, thioether Potential kinase inhibition
N-(4-Hydroxyphenyl)acetamide Simple acetamide 4-Hydroxyphenyl 151.16 Not reported Hydroxyl, acetamide Analgesic/antipyretic (e.g., paracetamol derivatives)

Key Observations

Electron-Withdrawing vs. Donating Groups: The 4-nitrophenyl group in introduces strong electron-withdrawing effects, which may stabilize negative charges in binding pockets, whereas the 2,4-dimethylphenyl group in the target compound provides electron-donating effects, favoring π-π stacking.

Hydrogen-Bonding Capacity: The sulfanyl and acetamide groups in the target compound enable hydrogen bonding with biological targets (e.g., kinases or proteases), similar to the cyano and sulfonamide groups in 13a .

Thermal Stability :

  • High melting points (~230–288°C) in analogues suggest crystalline stability, likely due to intermolecular hydrogen bonding and aromatic stacking. The target compound is expected to exhibit similar stability.

Bioactivity Inference: Thienopyrimidinone derivatives are associated with anticancer (, ferroptosis induction) and antimicrobial activities. Dichlorophenyl-containing compounds (e.g., 5.6 ) often exhibit enhanced antimicrobial activity due to halogen-mediated interactions with bacterial enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.